

solubility of (2-Chloro-3-fluorophenyl)methanol in organic solvents

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Compound of Interest

Compound Name: (2-Chloro-3-fluorophenyl)methanol

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An In-Depth Technical Guide to the Solubility of **(2-Chloro-3-fluorophenyl)methanol** in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter in drug development, chemical synthesis, and formulation science. Poor solubility can impede reliable results in biological assays and create significant challenges in purification, crystallization, and the development of effective delivery systems.[1] This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of **(2-Chloro-3-fluorophenyl)methanol**, a halogenated aromatic alcohol of interest in medicinal chemistry and materials science. We present a theoretical framework for understanding solubility, a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and guidance on data analysis and interpretation.[2] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility profile for this and similar compounds.

Introduction

Chemical Profile of (2-Chloro-3-fluorophenyl)methanol

(2-Chloro-3-fluorophenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C_7H_6ClFO . [3] Its structure, featuring a phenyl ring substituted with a chloro

group, a fluoro group, and a hydroxymethyl group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity.

- Molecular Formula: C_7H_6ClFO ^[3]
- Molecular Weight: 160.57 g/mol (approx.)^[3]
- Structure:
- Key Physicochemical Features:
 - Hydrogen Bond Donor: The primary alcohol group ($-CH_2OH$) can act as a hydrogen bond donor.
 - Hydrogen Bond Acceptor: The oxygen of the alcohol, the fluorine atom, and to a lesser extent, the chlorine atom can act as hydrogen bond acceptors.
 - Polarity: The molecule possesses a significant dipole moment due to the electronegative halogen and oxygen atoms. The predicted XlogP value of 1.8 suggests moderate lipophilicity.^[3]

These features are central to determining its interaction with and solubility in various organic solvents.

Significance in Pharmaceutical and Chemical Research

Substituted phenyl methanols are valuable building blocks in organic synthesis. The specific halogenation pattern of **(2-Chloro-3-fluorophenyl)methanol** makes it a potentially useful intermediate for creating more complex molecules, including APIs. Understanding its solubility is paramount for:

- Reaction Solvent Selection: Ensuring that the compound remains in solution for homogeneous reaction kinetics.
- Crystallization and Purification: Developing effective protocols for isolation and purification requires knowledge of solvents in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

- Pre-formulation Studies: For drug development, solubility in various excipients and solvent systems is a foundational piece of data for formulation design.[4]
- High-Throughput Screening (HTS): Kinetic solubility measurements are essential in early-stage drug discovery to ensure compound viability in assays.[1][5]

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces and the thermodynamics of the system.

"Like Dissolves Like"

This adage is the cornerstone of solubility prediction. It posits that substances with similar polarities are more likely to be soluble in one another.[6]

- Polar Solutes, like **(2-Chloro-3-fluorophenyl)methanol**, tend to dissolve in polar solvents (e.g., alcohols, acetone). The polar functional groups of the solute can interact favorably with the polar groups of the solvent.
- Non-polar Solutes dissolve in non-polar solvents (e.g., hexane, toluene).

Solvents are broadly classified based on their polarity and hydrogen-bonding ability:

- Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., methanol, ethanol). These are expected to be effective solvents for our target compound due to the presence of the hydroxyl group.[7]
- Polar Aprotic Solvents: Possess a significant dipole moment but do not donate hydrogen bonds (e.g., acetone, dimethyl sulfoxide - DMSO).[7]
- Non-polar Solvents: Have low dielectric constants and minimal dipole moments (e.g., hexane, cyclohexane).[7]

Intermolecular Forces

The dissolution process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The solubility of **(2-Chloro-3-fluorophenyl)methanol**

is influenced by:

- **Hydrogen Bonding:** The dominant interaction for this molecule in protic solvents. The hydroxyl group is key.
- **Dipole-Dipole Interactions:** Arising from the polar C-Cl, C-F, and C-O bonds.
- **Van der Waals Forces (London Dispersion Forces):** Present in all molecules, these forces are weaker and arise from temporary fluctuations in electron density. They are the primary forces of attraction in non-polar systems.

A favorable dissolution process occurs when the energy released from forming solute-solvent bonds is comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.

Experimental Determination of Solubility

To obtain reliable and reproducible data, a standardized protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.^{[2][4]} It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Reagents

- **Solute:** **(2-Chloro-3-fluorophenyl)methanol**, purity >98%
- **Solvents:** A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane). A list of common solvents ordered by polarity is a useful reference.^{[8][9]}
- **Equipment:**
 - Analytical balance
 - Vials with screw caps (e.g., 4 mL glass vials)
 - Orbital shaker or rotator with temperature control

- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]
- Volumetric flasks and pipettes

Equilibrium Solubility Measurement Protocol

This protocol is designed as a self-validating system, incorporating steps for accurate quantification and verification of equilibrium.

Step 1: Preparation of Stock Solution for HPLC Calibration

- Accurately weigh approximately 10 mg of **(2-Chloro-3-fluorophenyl)methanol** and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
- From this stock, prepare a series of calibration standards by serial dilution (e.g., 500, 250, 125, 62.5, 31.25 $\mu\text{g/mL}$).

Step 2: Sample Preparation

- Add an excess of **(2-Chloro-3-fluorophenyl)methanol** (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[4]
- Add a known volume of the test solvent (e.g., 2 mL) to the vial.
- Prepare each solvent in triplicate to ensure reproducibility.

Step 3: Equilibration

- Secure the vials on an orbital shaker.
- Agitate the samples at a constant temperature (e.g., 25 $^{\circ}\text{C}$) for 24 hours. A 24-hour period is typically sufficient to ensure equilibrium is reached for most compounds.[5]

- Causality Check: A preliminary experiment can be run to confirm the time to equilibrium by taking measurements at various time points (e.g., 4, 8, 24, and 48 hours). Equilibrium is reached when the concentration of the solute in solution no longer increases.

Step 4: Phase Separation

- After equilibration, allow the vials to stand for a short period to let the excess solid settle.
- Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
- Rationale: This step is crucial to ensure that no solid particles are transferred during sampling, which would artificially inflate the measured concentration.

Step 5: Sample Collection and Dilution

- Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Immediately filter the aliquot through a 0.45 μm syringe filter into a clean vial. Self-Validation: The filter must be compatible with the solvent and should not adsorb the solute. A quick test for adsorption is recommended.
- Precisely dilute the filtered sample with a suitable mobile phase (e.g., 1:10 or 1:100) to bring the concentration within the range of the HPLC calibration curve.

Step 6: Analytical Quantification (HPLC)

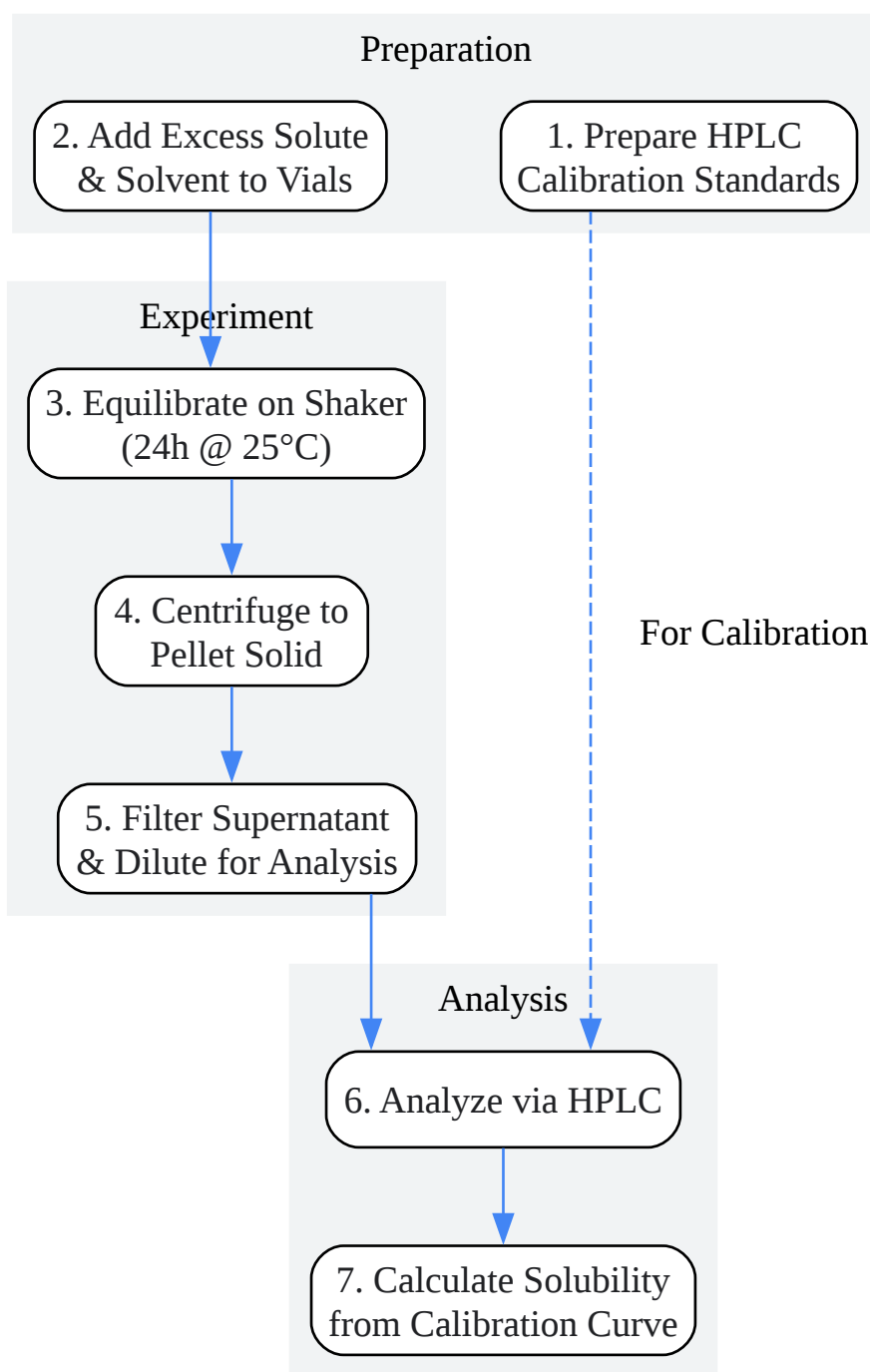
- Analyze the calibration standards and the diluted samples by HPLC. **(2-Chloro-3-fluorophenyl)methanol** is an aromatic compound, making it well-suited for UV detection. [\[11\]](#)[\[12\]](#)
- Typical HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).[\[13\]](#)
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.

- Detection Wavelength: Determined by scanning the UV spectrum of the compound (typically around 210-270 nm for substituted benzenes).
- Injection Volume: 10 μ L.

Step 7: Data Calculation

- Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.
- Use the linear regression equation from the calibration curve ($y = mx + c$) to determine the concentration of the diluted sample.
- Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. Report the final solubility in mg/mL or mol/L.

Visualization of Experimental Workflow



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Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile of (2-Chloro-3-fluorophenyl)methanol: Data and Analysis

As specific solubility data for **(2-Chloro-3-fluorophenyl)methanol** is not widely published, this section provides a template for presenting and interpreting experimentally derived data.

Solubility Data in Common Organic Solvents

The results from the protocol described in Section 3.0 should be compiled into a clear, comparative table.

Solvent	Solvent Class	Dielectric Constant (ϵ)	Experimentally Determined Solubility (mg/mL) at 25°C
Hexane	Non-polar	1.89	
Toluene	Non-polar (Aromatic)	2.38	
Diethyl Ether	Polar Aprotic	4.34	
Ethyl Acetate	Polar Aprotic	6.02	
Acetone	Polar Aprotic	21.0	
Ethanol	Polar Protic	24.6	
Methanol	Polar Protic	32.7	
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	47.0	

Note: Dielectric constant values are approximate and sourced from standard chemical literature.[\[14\]](#)

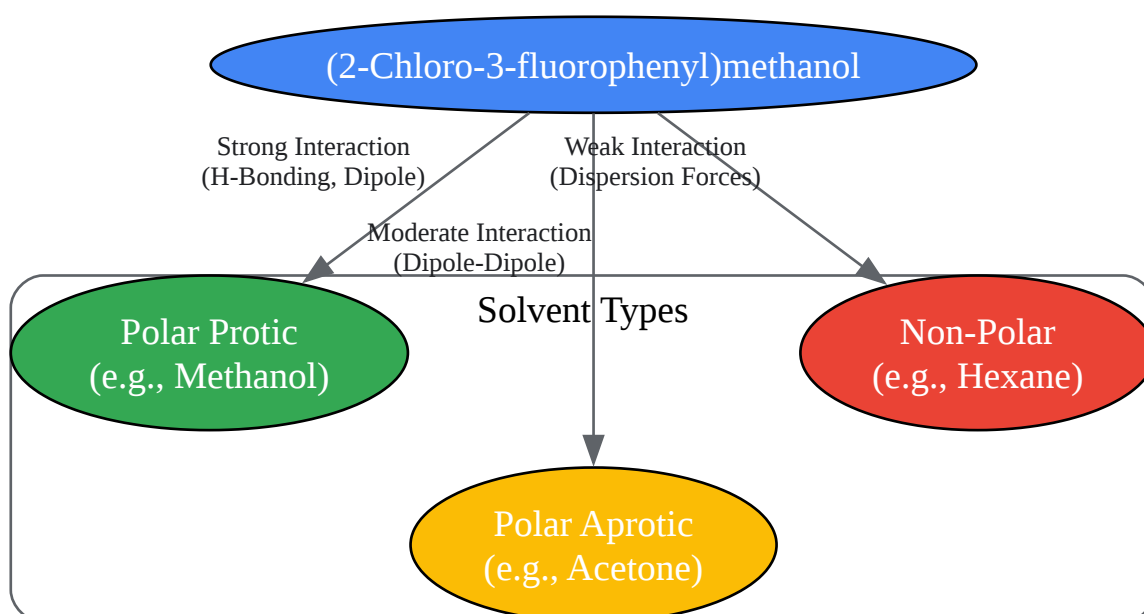
Interpretation of Results

The experimental data should be analyzed in the context of the theoretical principles discussed.

- Expected Trend: Solubility is expected to be lowest in non-polar solvents like hexane and highest in polar solvents, particularly polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the solute's hydroxyl group.

- **Polar Aprotic vs. Protic:** Compare the solubility in acetone (aprotic) with ethanol (protic), which have similar dielectric constants. Higher solubility in ethanol would underscore the critical role of hydrogen bonding for this specific solute.
- **Impact of Halogenation:** The chloro and fluoro groups increase the molecule's polarity but also its size. While they contribute to dipole-dipole interactions, they can also disrupt the crystal lattice of the solid, potentially lowering the energy required for dissolution compared to an unsubstituted analog.

The relationship between solute and solvent can be visualized as follows:



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Caption: Solute-Solvent Interaction Strength.

Practical Applications and Considerations

- **Reaction Chemistry:** For a reaction involving this alcohol, a solvent with high solubility, such as methanol or acetone, would be a primary choice to ensure a homogeneous system.
- **Crystallization:** To effectively crystallize this compound, a binary solvent system might be ideal. For example, dissolving the compound in a good solvent (like acetone) at an elevated

temperature and then slowly adding a poor solvent (an anti-solvent, like hexane) can induce crystallization and lead to high-purity material.

- Safety: Always consult the Safety Data Sheet (SDS) for each solvent before use.[\[15\]](#)[\[16\]](#)[\[17\]](#) Halogenated organic compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[\[18\]](#)

Conclusion

This guide has detailed the theoretical underpinnings and practical methodologies for determining the solubility of **(2-Chloro-3-fluorophenyl)methanol** in organic solvents. By following the robust shake-flask protocol and employing careful analytical quantification, researchers can generate high-quality, reproducible solubility data. This data is not merely a physical constant but a critical piece of information that informs rational decision-making in chemical synthesis, process development, and pharmaceutical formulation, ultimately enabling more efficient and successful scientific outcomes.

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